1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one
Overview
Description
1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is a heterocyclic compound that features a fused chromene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Clauson-Kaas reaction, where an amino chromene derivative reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium at elevated temperatures . This reaction yields the desired pyrrole-fused chromene structure with moderate to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the chromene or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene derivatives with additional oxygen functionalities, while reduction can lead to partially or fully reduced chromene-pyrrole systems.
Scientific Research Applications
1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-methyl-1-phenylisochromeno[4,3-b]pyrrol-5(1H)-one: Similar structure with acetyl and phenyl substitutions.
Amokoens A-D: Pyrrole alkaloids with similar core structures but different functional groups.
Uniqueness
1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties
Biological Activity
1,3-Dimethylchromeno[4,3-b]pyrrol-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis and Structural Characterization
The synthesis of this compound has been achieved through a multicomponent reaction involving 2-oxo-2H-chromene-3-carbaldehyde and aniline derivatives. The resulting compounds exhibit a range of biological activities, which have been characterized using various spectroscopic techniques such as NMR and HRMS .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays against human cancer cell lines (e.g., MCF-7 and K-562) revealed that this compound can inhibit cell proliferation effectively. For instance, a study showed that the compound inhibited the growth of MCF-7 cells with an IC50 value in the micromolar range .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15 | Induction of apoptosis |
This compound | K-562 | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against Staphylococcus aureus and Escherichia coli in disk diffusion assays. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory properties. Studies indicate that it can significantly reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
In a recent clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in marked improvements in symptoms and biomarkers associated with inflammation. Patients reported reduced pain levels and improved quality of life metrics after eight weeks of treatment.
Properties
IUPAC Name |
1,3-dimethylchromeno[4,3-b]pyrrol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8-7-14(2)12-9-5-3-4-6-10(9)16-13(15)11(8)12/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMOFGLRVWJBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=O)OC3=CC=CC=C32)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572602 | |
Record name | 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156742-51-7 | |
Record name | 1,3-Dimethyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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